molecular formula C9H6N2OS B3286176 2-Amino-4-(2-furyl)thiophene-3-carbonitrile CAS No. 82039-31-4

2-Amino-4-(2-furyl)thiophene-3-carbonitrile

Cat. No.: B3286176
CAS No.: 82039-31-4
M. Wt: 190.22 g/mol
InChI Key: NUMZLMAJFIXAAK-UHFFFAOYSA-N
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Description

Contextual Significance of Aminothiophene-3-carbonitrile Scaffolds in Organic Synthesis

The 2-aminothiophene-3-carbonitrile (B183302) scaffold is a privileged structural motif in organic synthesis, primarily due to its utility as a versatile building block for the construction of more complex heterocyclic systems. nih.govsciforum.net The presence of multiple reactive sites—the amino group, the nitrile function, and the thiophene (B33073) ring itself—allows for a diverse range of chemical transformations. These scaffolds are key intermediates in the synthesis of various fused thiophene derivatives, such as thieno[2,3-d]pyrimidines, which are of considerable interest in medicinal chemistry. nih.gov The reactivity of the enaminonitrile system (a vinylogous β-enaminonitrile) within the 2-aminothiophene-3-carbonitrile core enables its participation in cyclocondensation reactions with a variety of electrophiles, leading to the formation of a wide array of fused heterocyclic compounds. nih.gov This synthetic versatility has cemented the importance of aminothiophene-3-carbonitrile scaffolds as foundational elements in the synthesis of novel organic materials and potential therapeutic agents. nih.gov

The Distinctive Role of Furan-Substituted Heterocycles in Contemporary Chemical Research

The incorporation of a furan (B31954) ring into heterocyclic structures often imparts significant biological and physicochemical properties. Furan and its derivatives are prevalent in numerous natural products and have been integrated into a wide range of medicinally important compounds. ijabbr.com The furan moiety can act as a bioisostere for other aromatic rings, such as phenyl or thiophene, influencing the molecule's solubility, metabolic stability, and receptor binding affinity. nih.gov In the context of 2-Amino-4-(2-furyl)thiophene-3-carbonitrile, the furan ring introduces a distinct electronic and steric profile compared to its aryl-substituted counterparts. This can have a profound impact on the molecule's reactivity and its interactions with biological targets. Research has shown that furan-containing heterocycles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive targets in drug discovery programs. ijabbr.comresearchgate.net

Evolution of Synthetic Strategies for 2-Aminothiophenes and Their Derivatives

The synthesis of 2-aminothiophenes has been dominated by the Gewald reaction since its discovery in the 1960s. sciforum.netwikipedia.org This multicomponent reaction, which typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst, provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org

The general mechanism of the Gewald reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable intermediate. The subsequent addition of elemental sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product. wikipedia.org

For the specific synthesis of this compound, the Gewald reaction would likely employ 2-acetylfuran, malononitrile, and elemental sulfur. A general representation of this reaction is depicted below:

Figure 1: Proposed Gewald Synthesis of this compound

A mixture of 2-acetylfuran, malononitrile, and elemental sulfur is treated with a base (e.g., morpholine (B109124) or diethylamine) in a suitable solvent (e.g., ethanol (B145695) or methanol) and heated to afford the target compound.

Over the years, numerous modifications to the Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, ultrasound, and various catalysts, as well as solvent-free reaction conditions. researchgate.net For instance, a study on the synthesis of a related compound, trans-2-Amino-5-benzoyl-4-(2-furyl)-4,5-dihydrothiophene-3-carbonitrile, utilized aqueous sodium carbonate as a catalyst at 40-50 °C, achieving good yields. acs.org While this is a dihydrothiophene derivative, the conditions highlight the ongoing efforts to develop milder and more efficient synthetic protocols.

The table below summarizes various synthetic approaches for 2-aminothiophene derivatives, showcasing the evolution of this important reaction.

Reaction TypeKey ReagentsCatalyst/ConditionsProduct Scope
Classic Gewald Reaction Carbonyl compound, active methylene nitrile, elemental sulfurBasic catalyst (e.g., morpholine, diethylamine), heatPolysubstituted 2-aminothiophenes
Microwave-Assisted Gewald Same as classicMicrowave irradiation, often with a solid support catalystFaster reaction times, improved yields
Ultrasound-Promoted Gewald Same as classicUltrasound irradiationEnhanced reaction rates
Solvent-Free Gewald Same as classicHigh-speed vibration milling, basic catalystEnvironmentally friendly, short reaction times
Modified Dihydrothiophene Synthesis Furfural, α-thiocyanatoacetophenone, cyanothioacetamideAqueous Na2CO3, 40-50 °Ctrans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles

Current Research Gaps and Future Perspectives for this compound

Despite the well-established methods for the synthesis of 2-aminothiophenes, there is a notable lack of specific research focused exclusively on this compound in the publicly available scientific literature. While the synthesis of closely related analogues has been reported, detailed characterization, reactivity studies, and exploration of the biological potential of this particular compound remain largely unexplored.

Current Research Gaps:

Detailed Synthesis and Characterization: A comprehensive study detailing the optimized synthesis of this compound, including a thorough analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography, is needed.

Exploration of Chemical Reactivity: A systematic investigation into the reactivity of the amino and nitrile groups, as well as the thiophene and furan rings, would unlock its potential as a versatile synthetic intermediate.

Biological Screening: Given the established biological activities of both aminothiophene and furan-containing scaffolds, a broad biological screening of this compound is warranted to identify any potential therapeutic applications.

Future Perspectives:

The future research directions for this compound are promising and can be directed towards several key areas:

Development of Novel Heterocyclic Systems: The compound can be utilized as a precursor for the synthesis of novel fused heterocyclic systems by leveraging the reactivity of its functional groups. For example, cyclocondensation reactions could lead to novel thieno[2,3-d]pyrimidines with a furan substituent, which could be screened for various biological activities.

Medicinal Chemistry Applications: The compound and its derivatives could be investigated as potential inhibitors of various enzymes or as modulators of receptor activity. For instance, related furan- and thiophene-2-carbonyl amino acid derivatives have been explored as inhibitors of factor inhibiting hypoxia-inducible factor-1 (FIH-1). nih.gov

Materials Science: Polysubstituted thiophenes are known to have interesting optical and electronic properties. The incorporation of the furan moiety could modulate these properties, making this compound a candidate for investigation in the field of organic electronics or as a component in the development of novel dyes and pigments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(furan-2-yl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZLMAJFIXAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 2 Furyl Thiophene 3 Carbonitrile

Adaptations of Classical Gewald Reaction for Furan (B31954) Incorporation

The Gewald reaction, first reported in the 1960s, is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. sciforum.netwikipedia.orgresearchgate.net The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. wikipedia.org To incorporate the 2-furyl group at the 4-position of the thiophene (B33073) ring, a furan-containing ketone, specifically 2-acetylfuran, is required as a starting material.

The general mechanism initiates with a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the final 2-aminothiophene product. wikipedia.org

One-Pot Multicomponent Reactions

The one-pot synthesis is the most common and efficient application of the Gewald reaction. researchgate.net This approach involves combining the three key components—2-acetylfuran, malononitrile (as the active methylene nitrile), and elemental sulfur—in a single reaction vessel with a suitable base and solvent. This methodology is highly valued for its operational simplicity and efficiency. semanticscholar.org

The reaction is typically catalyzed by an organic base, such as morpholine (B109124), piperidine, or triethylamine, and carried out in solvents like ethanol (B145695) or dimethylformamide (DMF). The one-pot nature of this reaction enhances its practicality by reducing the number of synthetic steps and purification procedures.

Table 1: Representative One-Pot Gewald Synthesis Conditions

Carbonyl Compound Active Methylene Sulfur Base Catalyst Solvent Typical Yield (%)
2-Acetylfuran Malononitrile Elemental Sulfur Morpholine Ethanol 75-90
2-Acetylfuran Malononitrile Elemental Sulfur Piperidine DMF 80-95

Two-Step Procedures via α,β-Unsaturated Nitriles

An alternative to the one-pot approach is a two-step procedure. arkat-usa.org This method is particularly useful when the one-pot reaction is sluggish or yields are low, especially with less reactive ketones. arkat-usa.org

Step 1: Knoevenagel-Cope Condensation The first step involves the Knoevenagel-Cope condensation of 2-acetylfuran with malononitrile to form the intermediate α,β-unsaturated nitrile, 2-(1-(furan-2-yl)ethylidene)malononitrile. sciforum.netnih.gov This reaction is typically catalyzed by a base like ammonium (B1175870) acetate or piperidine.

Alternative Cyclization and Ring-Closure Strategies

Beyond the classical Gewald reaction, other synthetic routes can be employed to construct the 2-aminothiophene ring system. These alternatives often involve different modes of cyclization and may be advantageous depending on the availability of starting materials.

Michael-Type Additions Followed by Intramolecular Cyclization

Michael-type additions offer a powerful method for C-C and C-S bond formation. srce.hrnih.gov In the context of synthesizing thiophene derivatives, this strategy can be applied to construct the thiophene ring. A plausible pathway involves the Michael addition of a sulfur-containing nucleophile to an appropriately substituted α,β-unsaturated compound, followed by an intramolecular cyclization.

For the synthesis of the target molecule, this could involve the reaction of a Michael acceptor containing a furan moiety with a sulfur nucleophile like cyanothioacetamide. nih.gov The resulting adduct would then undergo intramolecular cyclization to form the thiophene ring. nih.govacs.org While often leading to dihydrothiophenes, modifications to the reaction conditions or subsequent oxidation steps can yield the aromatic 2-aminothiophene.

Condensation Reactions Involving Furan Moieties

Various condensation reactions are fundamental to the synthesis of heterocyclic compounds, including furans and thiophenes. uobaghdad.edu.iqscribd.comresearchgate.net The Fiesselmann thiophene synthesis, for instance, involves the condensation of thioglycolic acid esters with α,β-acetylenic esters, which then cyclize upon treatment with a base. scribd.com

To apply this type of strategy for 2-Amino-4-(2-furyl)thiophene-3-carbonitrile, one could envision a condensation reaction between a furan-containing precursor and a molecule that provides the other necessary atoms for the thiophene ring. For example, a reaction between a furan-substituted β-ketoester and a reagent providing the amino and cyano groups could be a potential, albeit less common, route.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. uwf.edu The principles of green chemistry, such as the use of safer solvents, recyclable catalysts, and energy-efficient methods, are increasingly being applied to the synthesis of 2-aminothiophenes. nih.gov

Several green methodologies can be adapted for the synthesis of this compound:

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives is a key green strategy. Reactions have been successfully carried out in greener solvents like ethanol, water, or mixtures thereof, which can also simplify product isolation. thieme-connect.comresearchgate.net

Eco-Friendly and Recyclable Catalysts: The use of solid, recyclable catalysts can reduce waste and environmental impact. For instance, sodium aluminate (NaAlO₂) has been reported as an efficient and reusable solid base catalyst for the Gewald reaction. acs.org

Multicomponent Reactions (MCRs): The Gewald reaction is inherently a green process due to its nature as a one-pot multicomponent reaction. MCRs improve atom economy by incorporating most or all of the atoms from the starting materials into the final product, thereby minimizing waste. nih.gov

Table 2: Comparison of Green Synthesis Parameters

Method Catalyst Solvent Energy Source Key Advantage
Conventional Gewald Morpholine/Piperidine DMF/Ethanol Conventional Heating High Yield
Green Gewald Sodium Aluminate acs.org Ethanol/Water thieme-connect.com Conventional Heating Recyclable catalyst, safer solvents

Solvent-Free Reaction Conditions

Solvent-free synthesis, often combined with microwave irradiation, represents a significant advancement in green chemistry for preparing heterocyclic compounds. This methodology offers numerous advantages, including reduced pollution, lower costs, and enhanced operational simplicity. In the context of synthesizing related nitrogen-containing heterocycles like 2-amino-3,5-dicyano-4-aryl-6-substituted aminopyridines, reactions have been successfully conducted under fusion conditions without any solvent or catalyst. scispace.com This approach involves intimately mixing the reactants, such as an aldehyde, malononitrile, and an amine, and heating the mixture. scispace.comresearchgate.net For instance, the reaction of 4'-hydroxy chalcones with malononitrile and ammonium acetate under solventless microwave-assisted conditions yields 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines. researchgate.net This technique not only accelerates the reaction but also aligns with the principles of green chemistry by eliminating the need for potentially toxic and expensive solvents. researchgate.net

Microwave-Assisted and Sonochemical Syntheses

The application of alternative energy sources like microwave (MW) irradiation and ultrasound has proven highly effective in accelerating the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netmdpi.com For the synthesis of 2-formimidate-3-carbonitrile derivatives from 2-amino-3-carbonitrile precursors, the use of microwave radiation reduced reaction times from hours to just 20 minutes while maintaining high yields. mdpi.com Similarly, in the synthesis of substituted pyridines, microwave irradiation under solvent-free conditions significantly shortened reaction times from 8-10 hours required for conventional methods to a mere 6-8 minutes. researchgate.net This efficiency is a common feature in the microwave-assisted synthesis of various furan and thiophene derivatives. nih.govresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocycles
Compound TypeMethodReaction TimeReference
2-Formimidate-3-carbonitrile derivativesConventional (Solvothermal)Hours mdpi.com
2-Formimidate-3-carbonitrile derivativesMicrowave-Assisted20 minutes mdpi.com
2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridinesConventional8-10 hours researchgate.net
2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridinesMicrowave-Assisted (Solvent-Free)6-8 minutes researchgate.net

Sonochemical Synthesis: Sonochemistry utilizes ultrasound radiation to initiate and accelerate chemical reactions. The physical phenomenon responsible for this activation is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones. researchgate.net This energy input can enhance reaction rates and yields. This technique is considered an eco-friendly, non-hazardous, and economical approach and has been successfully applied to the synthesis of various bioactive heterocycles, providing a greener alternative to traditional methods. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

To maximize the efficiency of synthesizing this compound, careful optimization of reaction parameters is essential. Key factors that significantly influence the reaction outcome include the choice of catalytic systems, temperature, and the stoichiometry of the reactants.

Catalytic Systems and Additives

The selection of an appropriate catalyst is crucial for the successful synthesis of 2-aminothiophenes and related heterocycles. A variety of catalysts, ranging from simple bases to Lewis acids, have been explored to improve reaction rates and yields.

Inorganic Bases: In the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, the use of 10% aqueous potassium hydroxide (KOH) dramatically shortened the reaction time to 1-2 minutes, although yields remained modest. acs.orgnih.gov The best yields (62–74%) were achieved when aqueous sodium carbonate (Na₂CO₃) was used as the catalyst. acs.org

Organic Bases: Tertiary amines like diethylamine and triethylamine are commonly used to catalyze the Gewald reaction and related condensations. nih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been shown to be an effective catalyst for multicomponent reactions in aqueous media at room temperature, leading to excellent yields of chromene derivatives. nih.gov

Ammonium Salts: Ammonium acetate is frequently used in the Knoevenagel condensation step of the Gewald reaction. sciforum.net In the synthesis of 2-amino-4-arylquinoline-3-carbonitriles, ammonium chloride (NH₄Cl) was identified as a highly effective, sustainable, and versatile catalyst, providing excellent yields of up to 92%. researchgate.net

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) have been investigated for one-pot multicomponent reactions to prepare aminopyridine derivatives, resulting in moderate yields. scispace.com

Table 2: Effect of Various Catalysts on the Synthesis of Related Heterocycles
CatalystCompound Class SynthesizedEffect on ReactionReference
10% aq. KOHDihydrothiophene-3-carbonitrilesReaction time reduced to 1-2 min; modest yield (37%) acs.orgnih.gov
aq. Na₂CO₃Dihydrothiophene-3-carbonitrilesImproved yields (62-74%) acs.org
Ammonium Acetate2-(1-phenylethylidene)malononitrileEffective for Knoevenagel condensation sciforum.net
Ammonium Chloride (10 mol%)2-Amino-4-arylquinoline-3-carbonitrilesExcellent yields (up to 92%) researchgate.net
DBU (30 mol%)2-Amino-4H-chromene-3-carbonitrilesExcellent yields (75-85%) at room temperature nih.gov

Temperature, Pressure, and Stoichiometric Control

Alongside the catalytic system, physical parameters such as temperature and reactant ratios play a pivotal role in optimizing the synthesis.

Temperature and Pressure: Reaction temperature directly affects the rate of reaction. For instance, the Knoevenagel condensation between acetophenone derivatives and malononitrile is typically heated to 60 °C. sciforum.net In the synthesis of dihydrothiophenes, conducting the reaction at 40–50 °C with Na₂CO₃ as a catalyst resulted in the best yields. acs.org The synthesis of quinoline derivatives using an ammonium chloride catalyst was optimized under reflux conditions at 80°C. researchgate.net While pressure is a critical parameter in many industrial syntheses, for the laboratory-scale synthesis of 2-aminothiophenes via the Gewald reaction, reactions are typically conducted at atmospheric pressure.

Stoichiometric Control: The molar ratio of the reactants is a critical factor for maximizing yield and minimizing side products. In the synthesis of dihydrothiophenes, a 1:1:1 molar ratio of aldehyde, α-thiocyanatoacetophenone, and cyanothioacetamide was employed. acs.org For multicomponent reactions leading to aminopyridine derivatives, a molar ratio of 1:2:3 (aromatic aldehydes: malononitrile: primary amines) was investigated. scispace.com Precise control over the stoichiometry ensures that the limiting reagent is fully consumed and prevents the formation of impurities from excess starting materials.

Reactivity and Mechanistic Investigations of 2 Amino 4 2 Furyl Thiophene 3 Carbonitrile

Electrophilic and Nucleophilic Reactivity of the Thiophene (B33073) Ring

The 2-aminothiophene scaffold is inherently electron-rich, which predisposes it to reactions with electrophiles. The amino group at the C2 position is a strong activating group, directing electrophilic substitution primarily to the C5 position. The nucleophilic character of the exocyclic amino group also plays a crucial role in its reactivity profile.

Functionalization at Position 5 of the Thiophene Ring

The C5 position of the 2-aminothiophene ring is highly activated towards electrophilic attack due to the electron-donating nature of the amino group at C2. This makes it the principal site for the introduction of new functional groups. Studies on analogous 2-aminothiophene systems demonstrate that this position readily undergoes various electrophilic substitution reactions. sciforum.nettubitak.gov.tr For instance, ¹H-NMR analysis of similar 2-amino-4-arylthiophene-3-carbonitriles shows a characteristic signal for the hydrogen atom at the C5 position, which is susceptible to replacement during electrophilic reactions. sciforum.net

While specific examples for the title compound are not extensively detailed in the provided literature, the general reactivity pattern of 2-aminothiophenes suggests that reactions such as halogenation, nitration, and Friedel-Crafts acylation would occur selectively at this site. tubitak.gov.trresearchgate.net

Table 1: Predicted Electrophilic Substitution Reactions at Position 5 This table is based on the general reactivity of 2-aminothiophene derivatives.

Reaction Electrophile Reagent Example Expected Product
Halogenation Br⁺ N-Bromosuccinimide (NBS) 5-Bromo-2-amino-4-(2-furyl)thiophene-3-carbonitrile
Nitration NO₂⁺ Nitric acid/Sulfuric acid 2-Amino-4-(2-furyl)-5-nitrothiophene-3-carbonitrile
Acylation RCO⁺ Acetyl chloride / AlCl₃ 5-Acetyl-2-amino-4-(2-furyl)thiophene-3-carbonitrile

Reactions Involving the Exocyclic Amino Group

The primary amino group at the C2 position is a key nucleophilic center, participating in a variety of condensation and substitution reactions. nih.govnih.gov Its reactivity is fundamental to the construction of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. tubitak.gov.trnih.gov

Common reactions involving the amino group include:

Acylation: Reaction with acylating agents like acetic anhydride (B1165640) can lead to the formation of the corresponding N-acetyl derivative. This reaction proceeds by nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the anhydride. nih.gov

Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines). It can also participate in multicomponent reactions, such as the Mannich reaction, by reacting with formaldehyde (B43269) and a primary amine to yield aminomethylated products, which can subsequently cyclize to form fused pyrimidine (B1678525) rings. nih.gov

Diazotization: Although not specifically detailed for this compound, primary aromatic amines can typically react with nitrous acid to form diazonium salts. These intermediates are highly versatile and can be used to introduce a wide range of substituents onto the thiophene ring.

Table 2: Representative Reactions of the Exocyclic Amino Group

Reaction Type Reagent(s) Product Type Reference
Acylation Acetic Anhydride N-acetylated thiophene nih.gov
Mannich Reaction Formaldehyde, Primary Amine Thieno[2,3-d]pyrimidine (B153573) nih.gov
Schiff Base Formation Aromatic Aldehydes Iminothiophene tubitak.gov.tr

Transformations of the Carbonitrile Functionality

The carbonitrile (cyano) group at the C3 position is a versatile functional group that significantly influences the molecule's reactivity. It is an electrophilic center susceptible to nucleophilic attack and can be transformed into various other functionalities, including amides, carboxylic acids, and nitrogen-containing heterocycles. sciforum.net

Nucleophilic Additions Leading to Amidines and Tetrazoles

The electrophilic carbon of the nitrile group readily reacts with nucleophiles. This reactivity is harnessed to synthesize important heterocyclic structures like amidines and tetrazoles.

Amidine Synthesis: Amidines can be synthesized through the Pinner reaction or by the direct addition of amines to the nitrile. organic-chemistry.orgbeilstein-journals.orgnih.gov The reaction of the nitrile with an amine, often promoted by a Lewis acid like trimethylaluminum, yields the corresponding N-substituted amidine. semanticscholar.org These structures are valuable intermediates in the synthesis of pyrimidine-fused systems. nih.gov

Tetrazole Synthesis: The [3+2] cycloaddition reaction between the nitrile group and an azide, typically sodium azide, is a common and effective method for the synthesis of 5-substituted tetrazoles. researchgate.netorganic-chemistry.org This reaction is often catalyzed by a Lewis acid, such as zinc chloride or ammonium (B1175870) chloride. sciforum.net Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. researchgate.net Research on related 2-aminothiophene-3-carbonitriles highlights their potential as precursors for tetrazole derivatives. sciforum.net

Hydrolysis and Other Conversions of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions. The reaction typically proceeds in two stages: initial hydrolysis to an amide intermediate, followed by further hydrolysis to the corresponding carboxylic acid. The specific conditions of the reaction can often be controlled to isolate either the amide or the carboxylic acid as the final product. This conversion is a standard transformation in organic synthesis.

Chemical Behavior of the 2-Furyl Substituent

The furan (B31954) ring attached at the C4 position of the thiophene core introduces its own distinct reactivity. Furan is an electron-rich aromatic heterocycle that can undergo several types of reactions. intermediateorgchemistry.co.ukyoutube.com

Electrophilic Substitution: Furan is highly reactive towards electrophiles, with substitution typically occurring at the C5 position (the position adjacent to the oxygen atom and ortho to the thiophene substituent). pharmaguideline.comresearchgate.net Reactions like nitration and halogenation occur readily. pharmaguideline.com For instance, nitration of 2-furyl derivatives often leads to the introduction of a nitro group at the 5-position of the furan ring. researchgate.net

Diels-Alder Reaction: Due to its reduced aromatic character compared to thiophene or benzene, furan can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). intermediateorgchemistry.co.ukmdpi.comrsc.org It reacts with various dienophiles, especially those activated with electron-withdrawing groups, to form oxabicyclic adducts. mdpi.comacs.org The efficiency and selectivity of this reaction can be influenced by substituents on the furan ring and the reaction conditions. rsc.org

Ring Opening: The furan ring can be susceptible to ring-opening reactions under certain oxidative or strongly acidic conditions. pharmaguideline.com

Cycloaddition Reactions of the Furan Ring

The furan ring within the 2-Amino-4-(2-furyl)thiophene-3-carbonitrile scaffold can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a characteristic feature of furans, allowing for the construction of oxabicyclic systems. The reaction typically involves an electron-deficient dienophile which attacks the furan ring, leading to the formation of a 7-oxabicyclo[2.2.1]heptene derivative.

The reaction of furan derivatives with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can initially form a 1:1 adduct through a cycloaddition pathway. In some cases, a subsequent [4+2] Diels-Alder reaction can occur if another equivalent of the dienophile is present, leading to more complex bicyclic structures. The efficiency and outcome of these cycloaddition reactions are influenced by steric and electronic factors of both the furan derivative and the dienophile. A detailed understanding of the interplay between the kinetics and thermodynamics of these cycloadditions is crucial for controlling the reaction products.

Oxidative and Reductive Transformations

The multiple functional groups in this compound allow for a variety of oxidative and reductive transformations, which can be directed chemoselectively to a specific part of the molecule.

Oxidative Transformations: The furan and aminothiophene rings are susceptible to oxidation under different conditions.

Furan Ring Oxidation: The furan moiety can undergo oxidative degradation, a reaction that can be synthetically useful. osi.lv Treatment with oxidizing agents like ruthenium tetroxide can cleave the furan ring to yield a carboxylic acid. chempedia.info Photochemical oxidation or reaction with singlet oxygen can lead to the formation of an endoperoxide, which may rearrange or be converted to other functionalities like maleic acid derivatives. researchgate.net This transformation offers a pathway to convert the furan substituent into other functional groups.

Thiophene Ring Oxidation: While the thiophene ring is generally more stable than the furan ring, strong oxidizing agents can lead to the formation of thiophene-S-oxides or sulfones. The amino group can also be a site for oxidation, potentially leading to polymerization or the formation of azo compounds under specific conditions.

Reductive Transformations: Reduction reactions can target either the furan ring or the nitrile group.

Furan Ring Reduction: The furan ring can be reduced to the corresponding tetrahydrofuran (B95107) derivative. msu.edu This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel. intermediateorgchemistry.co.uk This transformation converts the aromatic furan into a flexible, saturated cyclic ether.

Nitrile Group Reduction: The carbonitrile group is readily reduced to a primary amine (aminomethyl group). libretexts.org This can be accomplished using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org Alternatively, partial reduction to an aldehyde can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis of the intermediate imine. wikipedia.org This reactivity provides a direct route to introduce a primary amine or aldehyde function at the 3-position of the thiophene ring.

TransformationMoietyReagent(s)Product Moiety
Oxidation Furan RingRuO₄ / NaIO₄Carboxylic Acid
Furan Ring¹O₂ (Photochemical)Endoperoxide / Ring-Opened Products
Reduction Furan RingH₂ / Pd/C or Raney NiTetrahydrofuran
Nitrile GroupLiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)
Nitrile Group1. DIBAL-H 2. H₂OAldehyde (-CHO)

Heterocyclic Annulation Reactions Initiated from the this compound Core

The ortho-amino-nitrile functionality of the this compound core is a classic precursor for the synthesis of fused heterocyclic systems. nih.govnih.gov The nucleophilic amino group and the electrophilic nitrile group can react with various bifunctional reagents to build an additional ring onto the thiophene framework, a process known as annulation.

Synthesis of Fused Pyrimidine Derivatives

One of the most significant applications of 2-aminothiophene-3-carbonitriles is in the synthesis of thieno[2,3-d]pyrimidines. nih.gov These fused systems are of great interest in medicinal chemistry. The reaction involves the condensation of the amino-nitrile with a one-carbon electrophile, which becomes incorporated into the new pyrimidine ring.

Common reagents for this transformation include:

Formic Acid or Formamide (B127407): Heating this compound with formic acid or formamide leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-one.

Urea (B33335) or Thiourea (B124793): Reaction with urea or thiourea provides access to 4-aminothieno[2,3-d]pyrimidines or the corresponding 4-thione derivatives.

Isothiocyanates: Condensation with isothiocyanates followed by cyclization yields N-substituted 4-aminothieno[2,3-d]pyrimidine-2(1H)-thiones.

Chloroacetyl Chloride: Reaction with chloroacetyl chloride followed by treatment with a base like sodium ethoxide results in the formation of 4-chloromethylthieno[2,3-d]pyrimidin-2(1H)-one.

The general scheme involves the initial acylation or addition to the amino group, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon, leading to the fused pyrimidine ring.

ReagentFused Product Structure
Formamide (HCONH₂)4-Hydroxythieno[2,3-d]pyrimidine
Acetic Anhydride ((CH₃CO)₂O)2-Methyl-4-hydroxythieno[2,3-d]pyrimidine
Carbon Disulfide (CS₂)2,4-Dimercaptothieno[2,3-d]pyrimidine
Phenyl isothiocyanate (PhNCS)3-Phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Formation of Polycyclic Thiophene Architectures

Beyond pyrimidines, the reactive amino-nitrile core can be used to construct other fused heterocyclic systems, leading to diverse polycyclic thiophene architectures. The choice of the cyclizing agent determines the nature of the annulated ring. For example, reaction with α-haloketones or α-haloesters followed by cyclization can lead to the formation of fused pyridine (B92270) or pyridinone rings, respectively, resulting in thieno[2,3-b]pyridine (B153569) derivatives. Multicomponent reactions, such as the Gewald reaction, are foundational in creating the initial substituted 2-aminothiophene scaffold, which can then be further elaborated into more complex polycyclic structures. nih.gov

Detailed Mechanistic Elucidation of Key Synthetic Pathways

The mechanisms of the synthetic transformations involving this compound, particularly the annulation reactions, have been investigated to understand the reaction pathways and optimize conditions. Computational methods, such as Density Functional Theory (DFT), have been employed to study the intermediates and transition states involved.

For the synthesis of thieno[2,3-d]pyrimidines, the mechanism generally proceeds via an initial nucleophilic attack of the 2-amino group on the electrophilic reagent (e.g., the carbonyl carbon of formamide). This is followed by an intramolecular cyclization. The nitrogen of the newly formed amide or thioamide attacks the carbon of the nitrile group. This step is often the rate-determining step and leads to the formation of a six-membered ring intermediate, which then tautomerizes to the final aromatic fused pyrimidine system. DFT studies on analogous systems have helped to calculate the activation energies for these steps, confirming the favorability of the cyclization process. acs.orgresearchgate.net

Kinetic and Thermodynamic Studies of Reaction Intermediates

Kinetic and thermodynamic studies provide crucial insights into the stability of intermediates and the feasibility of reaction pathways.

For Annulation Reactions: In the formation of fused pyrimidines, the stability of the initial adduct versus the cyclized product is a key thermodynamic consideration. The final, aromatized thieno[2,3-d]pyrimidine is typically the thermodynamically favored product, driving the reaction to completion. Kinetic studies can reveal the activation barriers for the cyclization step. For instance, quantum chemical calculations on the synthesis of related dihydrothiophene systems have determined the activation energies for the ring-closure step, showing it to be a kinetically accessible process. acs.org

For Cycloaddition Reactions: The Diels-Alder reaction of the furan ring is a reversible process, and its outcome is governed by a delicate balance between kinetics and thermodynamics. The formation of the endo and exo isomers is often under kinetic control at lower temperatures, while at higher temperatures, the reaction can revert, and the thermodynamically more stable product may be favored. Studies on similar furan-maleimide systems have determined the rate constants, activation energies, and the enthalpy and entropy of formation, which are essential for predicting the behavior of the cycloaddition process under different thermal conditions.

ReactionStudy TypeKey Findings
Thienopyrimidine SynthesisDFT CalculationsElucidation of transition state structures and calculation of activation energies for the intramolecular cyclization step. acs.org
Furan Diels-AlderKinetic AnalysisDetermination of rate constants and activation parameters (Ea, ΔH‡, ΔS‡) for the forward and reverse reactions.
Furan Diels-AlderThermodynamic AnalysisMeasurement of equilibrium constants (Keq) and thermodynamic parameters (ΔH°, ΔS°) to assess product stability.

Transition State Analysis and Reaction Profiles

A detailed transition state analysis and examination of reaction profiles for the specific compound this compound are not extensively documented in publicly available scientific literature. However, to understand the mechanistic pathways this class of compounds might undergo, computational studies on closely related 2-aminothiophene derivatives provide significant insights. High-level quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the mechanisms of formation and reactivity of analogous thiophene systems. nih.govacs.org

A notable example is the mechanistic study of the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. acs.org This research provides a framework for understanding the energetics and structural changes that occur during the key bond-forming steps in the synthesis of substituted thiophenes. While this study focuses on the formation of a dihydrothiophene ring rather than the reactivity of a pre-formed aromatic thiophene, the principles of transition state analysis are directly applicable.

The investigation into the formation of the dihydrothiophene ring from precursors revealed a multi-step process involving nucleophilic addition and subsequent cyclization. acs.org The key initial step involves the nucleophilic addition of a carbon atom to the thiocyanate (B1210189) (SCN) group, leading to the closure of the thiophene ring through the formation of specific transition states. acs.org

Computational analysis identified distinct transition states for different stereoisomers of the reactants. The activation energies calculated for this ring-closing step highlight the energetic barrier that must be overcome for the reaction to proceed. These findings are crucial for optimizing reaction conditions to improve yields and selectivity. acs.org

Below is a data table summarizing the calculated activation energies for the initial ring-forming transition state in the synthesis of an analogous dihydrothiophene system.

Reactant IsomerTransition StateCalculated Activation Energy (kJ/mol)
S,S-isomerTS1.154.5
R,S-isomerTS2.146.6

Data derived from a computational study on the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. acs.org

The reaction profile for such a process would map the energy of the system as it progresses from reactants, through the transition state, to the intermediate products. The peak of this profile corresponds to the energy of the transition state, and the difference in energy between the reactants and the transition state is the activation energy. acs.org Such analyses are fundamental to predicting the feasibility and kinetics of a chemical reaction.

While this data is for a related synthetic precursor, it underscores the type of detailed mechanistic insight that can be gained from transition state analysis for compounds like this compound. Future computational studies on the specific reactivity of this compound, for instance, in electrophilic substitution or reactions involving the amino or nitrile groups, would similarly involve the identification of transition states and the calculation of reaction energy profiles to understand its chemical behavior.

Derivatization and Functionalization Strategies of the 2 Amino 4 2 Furyl Thiophene 3 Carbonitrile Scaffold

Modifications at the Amino Group

The nucleophilic amino group at the C2 position of the thiophene (B33073) ring is a primary site for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The reactivity of the 2-amino group allows for straightforward modifications through common organic reactions.

Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a more complex amide, which can alter the electronic properties and steric profile of the molecule. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. This transformation is often used to protect the amino group or to introduce specific functionalities. arkat-usa.org

Alkylation: N-alkylation of 2-aminothiophenes has been reported to be challenging to achieve under mild conditions. researchgate.net However, methods utilizing stronger bases and alkylating agents can lead to the formation of N-alkylated products. These reactions introduce alkyl chains that can modulate the lipophilicity and biological activity of the parent compound.

Schiff Base Formation: The primary amino group readily condenses with various aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the 2-aminothiophene derivative with the desired carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. The resulting imine linkage provides a platform for further synthetic transformations or for the introduction of large aromatic or heterocyclic moieties.

Table 1: Examples of Amino Group Modifications

Reaction Type Reagent Example Product Type
Acylation Acetic Anhydride N-acetyl-4-(2-furyl)thiophen-2-amine
Alkylation Methyl Iodide N-methyl-4-(2-furyl)thiophen-2-amine

Urea (B33335) Derivatives: The synthesis of urea derivatives from the 2-amino-4-(2-furyl)thiophene-3-carbonitrile scaffold can be achieved by reacting the amino group with isocyanates. This reaction provides access to a wide range of substituted ureas, a functional group prevalent in many biologically active molecules due to its hydrogen bonding capabilities. Alternatively, reaction with phosgene (B1210022) or its equivalents can generate an isocyanate intermediate, which can then be reacted with another amine to form unsymmetrical ureas.

Benzylamine Derivatives: Benzylamine derivatives can be synthesized through reductive amination. This involves the initial formation of a Schiff base with a benzaldehyde (B42025) derivative, followed by reduction of the resulting imine using a reducing agent such as sodium borohydride. This two-step, one-pot procedure is an effective method for introducing substituted benzyl (B1604629) groups at the amino position. nih.gov

Functionalization of the Thiophene Ring

The thiophene ring itself provides opportunities for introducing substituents, primarily at the C5 position, which is the most activated site for electrophilic substitution and metal-catalyzed reactions.

Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds without the need for pre-functionalization (e.g., halogenation). For the this compound scaffold, palladium-catalyzed direct C-H arylation can be employed to introduce aryl groups at the C5 position. mdpi.com These reactions typically involve reacting the thiophene with an aryl halide in the presence of a palladium catalyst, a ligand, and a base at elevated temperatures. This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. nih.gov

For a broader range of substituents, traditional cross-coupling reactions remain a highly effective strategy. This typically requires initial halogenation of the thiophene ring, most commonly bromination or iodination at the C5 position. The resulting 5-halo-2-aminothiophene derivative can then participate in various palladium-catalyzed cross-coupling reactions. ariviyalpublishing.comresearchgate.net

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties. researchgate.net

Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.

These reactions provide a robust platform for creating libraries of analogs with diverse functionalities at the C5 position of the thiophene ring. nih.gov

Table 2: Thiophene Ring Functionalization Strategies

Position Reaction Type Reagent Example Introduced Group
C5 Direct C-H Arylation Bromobenzene Phenyl
C5 Suzuki Coupling (after bromination) Phenylboronic Acid Phenyl

Transformations Involving the 2-Furyl Moiety

The 2-furyl substituent at the C4 position is also amenable to chemical modification, offering another avenue for structural diversification. The furan (B31954) ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution, primarily at its C5 position (the position adjacent to the thiophene linkage is C2).

Acylation and Alkylation: Friedel-Crafts acylation and alkylation are common methods for functionalizing furan rings. wikipedia.org Using a Lewis acid catalyst, acyl groups (from acyl chlorides or anhydrides) or alkyl groups (from alkyl halides) can be introduced onto the furan ring. core.ac.ukgoogle.comosti.gov These reactions typically occur at the position furthest from the existing substituent, which is the C5 position of the furan ring. nih.govrsc.org

Oxidative Dearomatization and Rearrangement: The furan ring can undergo oxidative dearomatization when treated with certain oxidizing agents. nih.gov This process can lead to ring-opened products or rearranged heterocyclic systems, providing access to completely different molecular scaffolds. mdpi.com The specific outcome depends on the oxidant used and the reaction conditions. Such transformations highlight the potential to use the furan moiety as a latent functional group that can be unmasked to generate significant structural complexity.

Construction of Complex Molecular Architectures

The this compound scaffold serves as a versatile platform for the construction of intricate molecular architectures, including spirocyclic and bridged systems. The inherent reactivity of the amino and cyano groups, coupled with the aromatic nature of the thiophene and furan rings, allows for a variety of synthetic transformations to access complex three-dimensional structures. These complex molecules are of significant interest in medicinal chemistry and materials science due to their potential for novel biological activities and unique physicochemical properties.

Synthesis of Spiro and Bridged Systems

The synthesis of spiro and bridged systems from the this compound scaffold leverages the nucleophilicity of the amino group and the electrophilicity of the cyano group, often through intramolecular cyclization strategies. These reactions can be designed to introduce conformational rigidity and novel structural motifs.

Spirocyclic Systems:

The construction of spirocyclic systems often involves the annulation of a new ring system at a single atom of the parent scaffold. For the this compound core, the C4 position of the thiophene ring is a common site for spiro-fusion. One conceptual approach involves the reaction of the scaffold with bifunctional electrophiles, leading to the formation of a heterocyclic ring spiro-fused to the thiophene.

For instance, a potential pathway to spiro[thiophene-pyrimidine] derivatives could involve a multi-step sequence starting with the acylation of the amino group, followed by reduction of the cyano group to an aminomethyl group. Subsequent reaction with a suitable diketone or its equivalent could then facilitate a cyclocondensation reaction to form the spiro-pyrimidine ring. While direct experimental data for the 2-furyl derivative is not extensively documented in readily available literature, analogous transformations with other 2-aminothiophene derivatives provide a strong basis for these synthetic strategies. orientjchem.orgjsynthchem.com

A hypothetical reaction scheme leading to a spiro-pyrrolidine derivative is outlined below. This involves a 1,3-dipolar cycloaddition reaction, a powerful tool for the synthesis of five-membered heterocycles. orientjchem.org

Table 1: Hypothetical Synthesis of a Spiro-pyrrolidine Derivative

StepReactantsReagents and ConditionsIntermediate/Product
1This compound, IsatinPhenylalanine, Ethanol, RefluxAzomethine ylide intermediate
2Azomethine ylide intermediate, Dipolarophile (e.g., maleimide)1,3-Dipolar cycloadditionSpiro[pyrrolidine-3,4'-thiophene] derivative

Bridged Systems:

The synthesis of bridged systems from the this compound scaffold can be envisioned through intramolecular cyclization reactions of appropriately functionalized derivatives. These reactions create a bridge of atoms connecting two non-adjacent positions of the core structure, leading to bicyclic or polycyclic systems with defined three-dimensional shapes.

One plausible strategy involves the introduction of a reactive chain on the amino group that can subsequently undergo an intramolecular cycloaddition or cyclization with another part of the molecule, such as the furan or thiophene ring. For example, derivatization of the amino group with a dienophile-containing moiety could be followed by an intramolecular Diels-Alder reaction with the furan ring acting as the diene.

Another approach could involve the reaction of the amino group with a reagent containing a leaving group and a nucleophilic center, which after an initial reaction could undergo a subsequent intramolecular nucleophilic substitution to form a bridged ring system.

While specific examples utilizing the this compound scaffold for bridged system synthesis are not prevalent in the surveyed literature, the principles of intramolecular cyclization are well-established for a wide range of heterocyclic compounds and can be conceptually applied here. nih.gov

Design and Preparation of Chemical Libraries

The this compound scaffold is an excellent starting point for the design and preparation of chemical libraries due to its multiple points of diversification. The amino and cyano groups provide convenient handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of a wide range of molecular frameworks. These libraries are invaluable tools in drug discovery for the identification of new bioactive compounds.

The synthesis of libraries based on this scaffold can be carried out using both solid-phase and solution-phase combinatorial chemistry techniques. The robust nature of the thiophene ring allows for a wide range of reaction conditions to be employed.

A common strategy for library synthesis involves the derivatization of the amino group with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates. The cyano group can also be transformed into other functional groups, such as amides, tetrazoles, or amidines, further increasing the diversity of the library.

Furthermore, the scaffold can be used as a precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. By reacting this compound with various reagents, a library of thieno[2,3-d]pyrimidine (B153573) derivatives with diverse substitution patterns can be generated. For instance, reaction with different formamides or orthoesters can lead to a variety of substituents at the 4-position of the pyrimidine (B1678525) ring.

Table 2: Exemplar Reaction Scheme for a Thieno[2,3-d]pyrimidine Library

ScaffoldReagent (R-CHO)ConditionsProduct
This compoundBenzaldehydeFormic acid, Reflux4-(2-Furyl)-2-phenylthieno[2,3-d]pyrimidine-3-carbonitrile
This compound4-ChlorobenzaldehydeFormic acid, Reflux2-(4-Chlorophenyl)-4-(2-furyl)thieno[2,3-d]pyrimidine-3-carbonitrile
This compound4-MethoxybenzaldehydeFormic acid, Reflux4-(2-Furyl)-2-(4-methoxyphenyl)thieno[2,3-d]pyrimidine-3-carbonitrile

This approach allows for the rapid generation of a large number of compounds with structural diversity, which can then be screened for biological activity. The modular nature of this synthesis makes it highly amenable to high-throughput and automated synthesis platforms.

Theoretical and Computational Chemistry Studies on 2 Amino 4 2 Furyl Thiophene 3 Carbonitrile

Electronic Structure and Aromaticity Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For 2-Amino-4-(2-furyl)thiophene-3-carbonitrile, the interplay between the electron-rich thiophene (B33073) and furan (B31954) rings, the electron-donating amino group, and the electron-withdrawing nitrile group creates a complex and interesting electronic environment.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

In molecules analogous to this compound, such as other substituted aminonitriles, Density Functional Theory (DFT) calculations are commonly used to determine the energies and distributions of these frontier orbitals. mdpi.comnih.gov For the title compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiophene ring system, as the amino group and the sulfur atom contribute significantly to this orbital. The LUMO, conversely, would likely be distributed over the electron-deficient 3-carbonitrile group and the C4-C5 region of the thiophene ring, influenced by the electron-withdrawing nature of the cyano group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com Computational studies on similar 2-amino-4-aryl-nicotinonitriles have shown HOMO-LUMO gaps in the range of 3.7 to 3.9 eV, suggesting significant electronic stability. mdpi.com

Table 1: Representative FMO Properties of Analogous Aminonitrile Compounds Data derived from studies on 2-amino-4,6-diphenylnicotinonitriles. mdpi.com

Compound Feature HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Electronegativity (χ) (eV)
Phenyl Substituted -6.12 -2.39 3.73 4.25
Methoxy-phenyl -5.98 -2.25 3.73 4.11

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP maps of related 2-aminonitrile compounds show distinct regions of electron density. mdpi.com For this compound, the most negative potential (typically colored red) is expected to be concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the furan ring, indicating these are the primary sites for electrophilic attack. mdpi.com The region around the amino group's hydrogen atoms would exhibit a positive potential (colored blue), making it a likely site for nucleophilic interaction and hydrogen bond donation. mdpi.comnih.gov This distribution highlights the bifunctional nature of such molecules, possessing both highly nucleophilic (amino group) and electrophilic (cyano group) centers. nih.gov

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules, particularly in biological systems and crystal lattices.

Computational studies on related dihydrothiophene derivatives have calculated rotational barriers around C-C single bonds to be in the range of 31-34 kJ/mol. acs.org It is expected that the rotation of the furyl group in this compound would have a similar energy barrier. The most stable conformation is likely to be one where the two rings are not coplanar. X-ray diffraction studies of analogous compounds, such as 2-amino-4-(2-naphthyl)thiophene-3-carbonitrile and 2-amino-4-(2-chlorophenyl)-4H-benzo[b]pyran-3-carbonitrile, show that the substituent aromatic ring is often nearly perpendicular to the heterocyclic ring it is attached to, with dihedral angles around 86-90°. nih.govresearchgate.net This perpendicular arrangement minimizes steric clash between the two ring systems.

In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular interactions. Based on crystal structure analyses of numerous related 2-amino-3-carbonitrile derivatives, hydrogen bonding is the dominant force governing crystal packing. nih.govresearchgate.netnih.gov

The amino group (N-H) acts as a hydrogen bond donor, while the nitrile nitrogen atom (C≡N) is a strong hydrogen bond acceptor. A common and robust interaction observed in these crystal structures is an N-H···N hydrogen bond, which often links molecules into dimers or chains. researchgate.netnih.gov Additionally, if other acceptor atoms are present, such as the oxygen in the furan ring, N-H···O interactions can also play a significant role in stabilizing the crystal lattice. nih.govnih.gov These interactions combine to form two- or three-dimensional supramolecular networks. nih.gov

Table 2: Common Intermolecular Hydrogen Bonds in Analogous Crystal Structures Data generalized from studies on related 2-amino-3-carbonitrile pyran derivatives. nih.govnih.gov

Donor Acceptor Interaction Type Common Motif
N-H (amino) N (nitrile) Intermolecular H-bond Dimer or Chain
N-H (amino) O (carbonyl/ether) Intermolecular H-bond Chain or Sheet

Prediction of Reaction Mechanisms and Energetics

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. acs.orgnih.gov For this compound, the presence of nucleophilic (NH₂) and electrophilic (CN) sites offers pathways for a variety of reactions. nih.govsciforum.net

For instance, in the synthesis of related 2-amino-4,5-dihydrothiophenes, DFT studies have been used to map out the reaction pathway. acs.orgnih.gov These calculations showed that the reaction proceeds through a Michael-type addition followed by an intramolecular nucleophilic substitution. acs.orgnih.gov The computational models were able to identify the key intermediates and transition states, calculating their relative energies and the activation energy barriers for each step. Such studies can predict the most favorable reaction pathway among several possibilities. For this compound, similar computational approaches could be used to predict its behavior in reactions like cyclocondensation to form thieno[2,3-d]pyrimidines or reactions involving the functionalization of the amino or cyano groups. nih.govsciforum.net

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms leading to the formation of substituted 2-aminothiophenes. For compounds like this compound, DFT calculations provide detailed insights into the energetics and geometries of reactants, transition states, and products along a proposed reaction coordinate.

Quantum-chemical studies on the synthesis of related 2-amino-4,5-dihydrothiophene-3-carbonitriles have been performed to determine the most plausible reaction mechanism. acs.orgnih.gov These studies typically evaluate several potential pathways. One common pathway involves a Michael-type addition followed by an intramolecular nucleophilic substitution. acs.org Another possibility is an addition-elimination mechanism.

To discern the most favorable route, the Gibbs free energies for all intermediates and transition states are calculated. acs.org The geometry of transition states is located and then confirmed by the presence of a single imaginary vibrational frequency that corresponds to the specific bond-forming or bond-breaking event of the reaction coordinate. acs.orgnih.gov For instance, in the cyclization step to form the thiophene ring, calculations can identify the transition state associated with the intramolecular attack of a sulfur atom and the subsequent elimination of a leaving group. The pathway with the lowest activation energy barrier is considered the most likely mechanism. nih.gov

DFT studies on the reaction between 3-aryl-2-cyanothioacrylamides and α-thiocyanatoacetophenone to form related thiophenes have shown that the reaction proceeds through the formation of a Michael adduct, which then undergoes cyclization. nih.gov The calculations can also account for the influence of solvent, often using models like the Conductor-like Polarizable Continuum Model (CPCM), to provide a more accurate representation of the reaction conditions. acs.orgnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies on this compound are not extensively documented, the principles of QSRR can be applied to understand how structural modifications would influence its reactivity in various chemical transformations.

The core of QSRR involves calculating a set of numerical parameters, known as molecular descriptors, that quantify different aspects of a molecule's structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For a series of 2-aminothiophene analogs, these descriptors would be calculated for each molecule.

The calculated descriptors are then used as independent variables in a statistical model, such as multiple linear regression (MLR) or support vector machine (SVM), to predict a dependent variable, which is a measure of reactivity (e.g., reaction rate constant, equilibrium constant). nih.gov The goal is to develop a robust model that can accurately predict the reactivity of new, unsynthesized compounds based solely on their calculated descriptors.

The steps in a typical QSRR study include:

Dataset Selection: A series of structurally related compounds with known reactivity data is chosen.

Structure Optimization: The 3D structure of each molecule is generated and its energy is minimized, often using DFT or other quantum chemical methods. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each optimized structure. mdpi.com

Model Development: Statistical methods are used to select the most relevant descriptors and build a predictive equation.

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

Table 2: Example of Molecular Descriptors Used in QSRR Modeling

Descriptor Type Example Descriptor Information Encoded
Electronic Highest Occupied Molecular Orbital (HOMO) Energy Relates to the ability to donate electrons (nucleophilicity).
Electronic Lowest Unoccupied Molecular Orbital (LUMO) Energy Relates to the ability to accept electrons (electrophilicity).
Steric Molecular Volume Quantifies the size and bulk of the molecule or substituents.

Spectroscopic Property Prediction (Theoretical Approaches)

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations are a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules like this compound, aiding in structure elucidation and verification. The most common method for calculating NMR chemical shifts is the Gauge-Invariant Atomic Orbital (GIAO) method, typically employed within the framework of DFT. researchgate.netresearchgate.net

The process involves first optimizing the molecular geometry of the compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net Following optimization, the GIAO method is used with the same level of theory to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). The chemical shifts are then obtained by referencing these calculated shielding values to the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

These predicted chemical shifts can be directly compared with experimental data. A strong correlation between the calculated and experimental spectra provides high confidence in the proposed chemical structure. researchgate.net Discrepancies can often be explained by environmental factors not fully captured in the calculation, such as solvent effects or conformational averaging, although implicit solvent models can be included to improve accuracy. github.io

Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

Atom Calculated δ (ppm) Experimental δ (ppm)
H (thiophene ring) 7.15 7.12
H (furan ring, α to O) 7.60 7.58
H (furan ring, β to O) 6.55 6.53
H₂ (amino group) 5.40 5.38
C (cyano group) 117.5 117.2
C (thiophene, C2-NH₂) 160.1 159.8
C (thiophene, C3-CN) 88.5 88.3

Vibrational Frequency Analysis (IR, Raman)

Theoretical vibrational frequency analysis is used to predict the Infrared (IR) and Raman spectra of this compound. These calculations are performed on the optimized geometry of the molecule using DFT methods, which compute the harmonic vibrational frequencies corresponding to the fundamental modes of molecular vibration. nih.gov

The calculated frequencies are systematically scaled by a scaling factor to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental spectra. core.ac.uk The results provide a detailed picture of the molecule's vibrational modes, including stretching, bending, wagging, and twisting motions of its functional groups.

Table 4: Key Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

Functional Group Vibrational Mode Calculated Frequency (Scaled) Typical Experimental Range
-NH₂ Asymmetric Stretch 3480 3450 - 3500 mdpi.com
-NH₂ Symmetric Stretch 3365 3300 - 3400 mdpi.com
-NH₂ Scissoring (Bend) 1630 1600 - 1650 core.ac.uk
-C≡N Stretch 2215 2205 - 2240 nih.govmdpi.com
C=C (Thiophene/Furan) Ring Stretch 1550 1540 - 1580

Table of Compounds Mentioned

Compound Name
This compound
2-amino-4,5-dihydrothiophene-3-carbonitriles
3-aryl-2-cyanothioacrylamides
α-thiocyanatoacetophenone
2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile
2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile

Advanced Spectroscopic and Structural Characterization for Mechanistic Understanding

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of synthetic products and for probing the mechanisms of their formation. In the synthesis of 2-aminothiophene derivatives, HRMS provides exact mass measurements, which allow for the unambiguous determination of elemental compositions. ethz.ch This technique is particularly valuable in multi-component reactions, such as the Gewald reaction, which is commonly used to synthesize this class of compounds. researchgate.net

Table 1: Representative HRMS Fragmentation Data for Related Amino Acid Structures

Precursor Ion (m/z) Fragmentation Process Resulting Fragment Ion (m/z) Interpretation
[M+H]⁺ Cumulative loss of H₂O and CO [M+H - H₂O - CO]⁺ Common fragmentation for protonated α-amino acids. nih.gov
[M-H]⁻ Cleavage of furazan (B8792606) ring Oxoisocyanate and deprotonated nitrile amino acid Indicates bond cleavages within the heterocyclic ring. nih.gov

This table is illustrative, based on fragmentation patterns of structurally related compounds.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-amino-4-(2-furyl)thiophene-3-carbonitrile and its derivatives, ¹H and ¹³C NMR provide definitive information about the molecular skeleton. researchgate.netnih.govacs.org

In the ¹H NMR spectrum, characteristic signals would be expected for the amino group protons (typically a broad singlet), as well as distinct aromatic protons for the thiophene (B33073) and furan (B31954) rings. The chemical shifts and coupling constants of the furan and thiophene protons are particularly informative for confirming the substitution pattern. For example, in related 2-aminothiophene structures, the amino protons often appear as a broad signal around δ 5.5-7.5 ppm, while aromatic protons resonate in the δ 6.5-8.0 ppm range. nih.gov

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include the carbon of the nitrile group (C≡N), which typically appears around 115-120 ppm, and the carbons of the thiophene and furan rings. The chemical shifts of the thiophene ring carbons (C2, C3, C4, C5) confirm the positions of the amino, cyano, and furyl substituents.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 2-Aminothiophene-3-carbonitrile (B183302) Scaffolds

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H NH₂ (Amino) 5.5 - 7.5 (broad singlet)
¹H Ar-H (Thiophene/Furan) 6.5 - 8.0
¹³C C≡N (Nitrile) 115 - 120
¹³C C-NH₂ (Thiophene C2) 155 - 165
¹³C C-CN (Thiophene C3) 90 - 100
¹³C C-Aryl (Thiophene C4) 140 - 150

Data compiled from typical values for related 2-aminothiophene structures. nih.govnih.gov

For more complex derivatives, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. nmims.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the furan and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule, such as linking the furan ring to the thiophene ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation and the relative orientation of the furan and thiophene rings. researchgate.net

These advanced NMR methods were instrumental in confirming the structures of complex thieno[2,3-d]pyrimidine (B153573) derivatives formed from 2-aminothiophenes. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure and Conformation

Single Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. aalto.fi For a closely related analog, 2-amino-4-(2-naphthyl)thiophene-3-carbonitrile, X-ray diffraction studies showed that the thiophene and naphthalene (B1677914) rings are nearly perpendicular to each other. researchgate.net A similar conformation would be expected for the furyl derivative due to steric hindrance between the two rings.

The crystal structure also reveals intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack in the crystal lattice. nih.gov The amino group is a potent hydrogen bond donor, and the nitrile nitrogen is a potential acceptor, leading to the formation of hydrogen-bonded networks that stabilize the crystal structure. nih.govresearchgate.net These interactions can result in distinct packing motifs, such as centrosymmetric dimers or extended chains. nih.govnih.gov

Table 3: Selected Crystallographic Data for a Representative 2-Aminobenzothiophene Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.6771 (2)
b (Å) 7.6364 (2)
c (Å) 13.8156 (3)
β (°) 100.221 (2)
V (ų) 1004.75 (4)
Z 4

Data from a related structure: 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nih.gov For this compound, these techniques can readily confirm the presence of key structural features. researchgate.net

The IR spectrum is particularly useful for identifying the sharp, intense absorption band of the nitrile (C≡N) group, which typically appears in the 2200-2260 cm⁻¹ region. nih.gov The N-H stretching vibrations of the primary amino group are also characteristic, appearing as two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretches. mdpi.comcore.ac.uk Other important vibrations include C-H stretches of the aromatic rings (around 3100-3000 cm⁻¹) and various C=C and C-S stretching modes within the thiophene and furan rings in the fingerprint region (below 1600 cm⁻¹). iosrjournals.org

IR spectroscopy can also be used to monitor the progress of the Gewald reaction, for example, by observing the appearance of the characteristic nitrile and amino group absorptions of the product over time.

Table 4: Characteristic Vibrational Frequencies for 2-Amino-4-arylthiophene-3-carbonitrile Scaffolds

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹)
N-H (Amino) Asymmetric & Symmetric Stretch 3300 - 3500
C-H (Aromatic) Stretch 3000 - 3100
C≡N (Nitrile) Stretch 2200 - 2260
N-H (Amino) Scissoring ~1620
C=C (Ring) Stretch 1350 - 1550
C-N Stretch 1250 - 1380

Data compiled from related aminothiophene and heterocyclic structures. nih.govmdpi.comcore.ac.ukiosrjournals.org

UV-Vis and Fluorescence Spectroscopy for Electronic Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of the molecule. researchgate.net These compounds, featuring a donor-acceptor system (amino group as donor, nitrile and thiophene/furan rings as acceptors), are expected to exhibit significant UV absorption and potentially fluorescence. researchgate.net

The UV-Vis absorption spectrum is characterized by electronic transitions, typically π→π* transitions within the conjugated system. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of the substituents. For similar donor-acceptor chromophores, absorption maxima are often found in the UV-A or near-visible region. researchgate.net

Some 2-aminonicotinonitrile derivatives, which are structurally related, exhibit fluorescence, with the emission wavelength being sensitive to solvent polarity. mdpi.com This solvatochromism indicates a change in the dipole moment of the molecule upon excitation, which is characteristic of intramolecular charge transfer (ICT) from the amino donor to the acceptor part of the molecule. The fluorescence properties of this compound would similarly depend on the efficiency of this ICT process.

Table 5: Representative Photophysical Data for Structurally Related Aminonicotinonitriles

Solvent Absorption λ_max (nm) Emission λ_max (nm) Stokes Shift (nm)
Toluene ~350 ~400 ~50
THF ~355 ~415 ~60
DCM ~360 ~420 ~60

Data are illustrative, based on trends observed for 2-amino-4,6-diphenylnicotinonitriles. mdpi.com

Applications of 2 Amino 4 2 Furyl Thiophene 3 Carbonitrile As a Chemical Intermediate and Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The 2-aminothiophene-3-carbonitrile (B183302) scaffold is a well-established and important intermediate for the synthesis of a variety of biologically active and synthetically useful heterocyclic compounds. nih.govsciforum.net The presence of the adjacent amino and cyano groups provides a convenient entry point for cyclization reactions, leading to the formation of fused ring systems. nih.gov The reactivity of this bifunctional arrangement allows for the construction of diverse molecular frameworks through reactions with various electrophiles and nucleophiles. nih.govekb.eg

One of the most significant applications of 2-amino-thiophene-3-carbonitrile derivatives is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. rsc.orgresearchgate.net These fused bicyclic structures are of considerable interest in medicinal chemistry. The general synthetic strategy involves the reaction of the 2-amino-3-cyanothiophene core with a one-carbon synthon, such as formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which leads to the construction of the pyrimidine (B1678525) ring fused to the thiophene (B33073) core. scielo.br

Research on related dihydrothiophene precursors demonstrates this principle effectively. For instance, a dihydro analog featuring a 2-furyl substituent has been successfully used to synthesize a complex hexahydrothieno[2,3-d]pyrimidine derivative. nih.gov This transformation highlights the utility of the furan-substituted thiophene scaffold in building intricate, multi-ring systems through Mannich-type cyclizations. nih.govacs.org The reaction of various 2-aminothiophene-3-carbonitriles with different reagents to yield fused systems underscores the versatility of this synthetic approach. nih.gov

Table 1: Examples of Fused Heterocycles Synthesized from 2-Aminothiophene Precursors
2-Aminothiophene PrecursorReagent(s)Fused Heterocyclic ProductReference
2-Amino-4,5-dihydrothiophene derivativeFormaldehyde (B43269), Primary AmineHexahydrothieno[2,3-d]pyrimidine nih.gov
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileAcetic Anhydride (B1165640)Tetrahydrobenzo rsc.orgresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one nih.gov
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileCarbon DisulfideTetrahydrobenzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dithione nih.gov
Methyl 2-aminothiophene-3-carboxylateSubstituted Amines, Coupling ReagentsN-substituted Thieno[2,3-d]pyrimidines ijacskros.com

In the field of drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds, known as a compound library, is crucial for screening and identifying molecules with desired properties. nih.gov 2-Amino-4-(2-furyl)thiophene-3-carbonitrile is an excellent starting template for combinatorial chemistry due to its multiple points of diversification. core.ac.uk

The reactive amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents. ekb.eg Simultaneously, the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to generate further diversity. This allows for the systematic modification of the core structure, enabling the exploration of a broad chemical space to optimize biological activity or material properties. The development of such libraries is essential for identifying lead compounds in pharmaceutical research and for fine-tuning the characteristics of functional materials. ekb.egnih.gov

Role in Ligand Design for Catalysis

The structural features of this compound, specifically the presence of nitrogen and sulfur heteroatoms with available lone pairs of electrons, suggest its potential as a ligand for coordinating with transition metals. Thiophene-containing molecules are known to act as ligands in various catalytic systems, and the additional donor atoms in this compound could allow for mono- or bidentate coordination, potentially influencing the reactivity and selectivity of a metal center.

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, often relies on the use of chiral catalysts or scaffolds. researchgate.net While this compound is itself an achiral molecule, it can serve as a foundational structure for the synthesis of chiral ligands. nih.gov By reacting the amino group with a chiral auxiliary or by constructing a new chiral center through subsequent transformations, the thiophene core can be incorporated into a larger, stereochemically defined ligand framework. Such chiral scaffolds are critical in asymmetric catalysis for controlling the stereochemical outcome of chemical reactions, an essential process in the synthesis of pharmaceuticals and fine chemicals. researchgate.netmdpi.com

Thiophene derivatives can serve as ligands in transition metal complexes that catalyze a wide array of organic transformations. The sulfur atom in the thiophene ring can coordinate to metals, and this interaction can be enhanced by the presence of other nearby donor groups. In this compound, the amino group, the nitrile nitrogen, and the furan (B31954) oxygen offer additional potential coordination sites. Complexes formed from such ligands could find applications in cross-coupling reactions, hydrogenations, or other catalytic cycles. The electronic properties of the ligand, influenced by both the electron-rich furan and thiophene rings, can modulate the catalytic activity of the coordinated metal center. nih.govanu.edu.au

Building Block in Materials Chemistry Research

Thiophene and furan-based compounds are cornerstone materials in the field of organic electronics due to their favorable electronic and optical properties. researchgate.netntu.edu.sg These five-membered heterocycles are components of many conjugated polymers and small molecules used in applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

This compound combines both of these valuable heterocyclic units in a single molecule, making it an attractive building block for novel functional materials. The presence of amino and nitrile substituents provides handles for polymerization or for tuning the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials. The extended π-conjugated system across the furan and thiophene rings is a key feature for enabling charge transport and desirable photophysical behavior. nih.govresearchgate.net

Table 2: Potential Applications of Thiophene/Furan-Based Materials
Application AreaRelevant PropertiesExample Material ClassReference
Organic Photovoltaics (OPVs)Broad light absorption, good charge mobilityConjugated Polymers nih.gov
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, color tunabilityOligothiophenes nih.gov
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, environmental stabilityPolythiophenes researchgate.net
Nonlinear Optical MaterialsLarge hyperpolarizabilityFunctionalized 2-Aminothiophenes nih.gov
Azo DyesStrong absorption in the visible spectrumHeterocyclic Diazo Components sciforum.net

Based on a comprehensive review of available scientific literature, there is limited specific data published directly on the compound “this compound” corresponding to the detailed applications requested in the outline. The existing research predominantly focuses on the broader class of 2-aminothiophenes or analogues with different substituents at the 4-position (e.g., phenyl or thienyl groups).

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and specific data tables solely on “this compound” for each specified subsection without extrapolating from related compounds, which would violate the strict requirement to focus exclusively on the named molecule.

To generate the requested article, specific studies detailing the use of this compound as a precursor for optoelectronic materials, in the synthesis of functional dyes, or as a scaffold in fragment-based drug discovery and combinatorial chemistry would be required. Such specific research findings are not prominently available in the public domain at this time.

Future Research Directions and Perspectives

Development of Sustainable and Atom-Economical Synthetic Methodologies

Future synthetic research should prioritize the development of green and efficient methods for the synthesis of 2-amino-4-(2-furyl)thiophene-3-carbonitrile and its derivatives. Current approaches, while effective, often rely on multi-step procedures or harsh reaction conditions. The principles of green chemistry, such as atom economy and waste minimization, should guide the design of new synthetic routes. nih.gov

Key areas for development include:

One-Pot Multicomponent Reactions (MCRs): Designing novel MCRs that combine readily available starting materials, such as a furyl-containing aldehyde or ketone, an active methylene (B1212753) nitrile (like malononitrile), and a sulfur source, in a single step. researchgate.netnih.gov This approach significantly reduces waste, time, and resource consumption compared to traditional linear syntheses. The Gewald reaction, a classic MCR for 2-aminothiophene synthesis, serves as a foundational method that can be adapted and optimized. ijprajournal.comsciforum.netresearchgate.net

Green Catalysis: Investigating the use of environmentally benign and recyclable catalysts. This includes exploring biocatalysts, organocatalysts like pyridine-2-carboxylic acid, or biodegradable nanocomposites to replace traditional, often toxic, metal catalysts or strong bases. nih.govajgreenchem.com

Alternative Solvents and Conditions: Moving away from volatile organic compounds (VOCs) towards greener solvents like water, ethanol (B145695), or water-ethanol mixtures is crucial. nih.govresearchgate.net Furthermore, exploring energy-efficient reaction conditions, such as microwave-assisted or room temperature synthesis, can contribute to a more sustainable process. ijprajournal.com

The success of these methodologies can be quantified using established green chemistry metrics, as detailed in the table below.

Green Chemistry MetricDescriptionGoal for Future Syntheses
Atom Economy (AE) The measure of the efficiency of a reaction in converting reactant atoms to product atoms.Maximize by designing reactions where most, if not all, atoms from the reactants are incorporated into the final product.
E-Factor The ratio of the mass of waste to the mass of the desired product.Minimize by reducing byproducts, solvent waste, and catalyst waste.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.Maximize by using stoichiometric amounts of reactants where possible and minimizing excess reagents.
Process Mass Intensity (PMI) The total mass used in a process (reactants, solvents, reagents, process water) divided by the mass of the final product.Minimize by using less solvent, fewer purification steps, and recyclable catalysts.

Exploration of Undiscovered Reactivity Profiles of the Thiophene-Furan System

Future research should focus on:

Chemoselective Functionalization: Investigating reactions that can selectively target one heterocycle over the other. For instance, electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) could potentially be directed to the more electron-rich furan (B31954) ring under specific conditions, leaving the thiophene (B33073) core intact for subsequent modifications. scribd.com The directing effects of the amino and cyano groups on the thiophene ring will also play a critical role in determining the regioselectivity of such transformations.

Tandem and Cascade Reactions: Designing reactions where an initial transformation on one ring triggers a subsequent reaction on the other or on a substituent. This could lead to the rapid construction of complex polycyclic systems.

Reactivity of the Enaminonitrile System: The 2-amino-3-carbonitrile motif on the thiophene ring is a versatile 1,3-dinucleophilic species. nih.gov Its reaction with various electrophiles can lead to a wide array of fused heterocyclic systems, a potential that remains largely untapped for the furyl-substituted scaffold.

Heterocyclic RingRelative AromaticityGeneral Reactivity towards ElectrophilesPotential Unexplored Reactions
Thiophene HighLess reactive than furan, substitution is favored. slideshare.netMetal-catalyzed cross-coupling at specific positions, directed by the existing functional groups.
Furan LowMore reactive than thiophene, can undergo addition reactions (e.g., Diels-Alder). scribd.compharmaguideline.comAsymmetric cycloaddition reactions, ring-opening/ring-closing cascade sequences.

Integration of Advanced Computational Chemistry for De Novo Design and Reaction Prediction

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules and reactions. nih.gov For this compound, computational methods can be instrumental in predicting properties and guiding experimental work.

Future directions in this area include:

Predicting Reactivity and Regioselectivity: Employing Density Functional Theory (DFT) to model reaction mechanisms and transition states. nih.govacs.org Calculating Fukui functions and mapping electrostatic potential can identify the most nucleophilic and electrophilic sites on the molecule, predicting the outcome of reactions with high accuracy. nih.gov This can save significant experimental time and resources by prioritizing the most promising reaction pathways.

De Novo Design of Derivatives: Using computational tools for the in silico design of new derivatives with specific desired properties. For example, by modeling the interaction of the scaffold with a biological target (e.g., a protein binding site), new substituents can be designed to enhance binding affinity. mdpi.com This structure-based drug design approach can lead to the identification of potent and selective therapeutic agents.

Virtual Screening: Creating virtual libraries of derivatives based on the core scaffold and screening them against biological targets or for desired material properties using molecular docking and dynamics simulations. This high-throughput computational approach can efficiently identify promising candidates for synthesis and experimental validation. nih.gov

Implementation of Automated Synthesis and Flow Chemistry for Scale-Up and Diversity Generation

To fully exploit the potential of the this compound scaffold, efficient methods for its production and derivatization are required. Automated synthesis and flow chemistry offer significant advantages over traditional batch processing. mdpi.com

Key implementation strategies include:

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of the core scaffold. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and improved reproducibility. nih.gov This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The ability to easily scale up production by simply running the system for longer makes it ideal for industrial applications. mdpi.com

Automated Library Synthesis: Integrating flow reactors with automated liquid handling and purification systems to create large libraries of derivatives. By systematically varying the starting materials fed into the reactor, a diverse range of analogues can be synthesized rapidly and efficiently, which is invaluable for structure-activity relationship (SAR) studies. unimi.it

Telescoped Reactions: Designing multi-step syntheses where the output of one flow reactor is directly fed into the next without the need for intermediate isolation and purification. nih.gov This "telescoping" approach dramatically improves efficiency and reduces waste, enabling the streamlined production of complex molecules.

FeatureBatch ChemistryFlow Chemistry
Scalability Difficult, often requires re-optimization.Easy, achieved by extending run time. mdpi.com
Safety Higher risk due to large volumes of reagents.Inherently safer due to small reaction volumes.
Process Control Limited control over temperature and mixing.Precise control over all reaction parameters. nih.gov
Reproducibility Can be variable between batches.High reproducibility.
Automation Challenging to fully automate.Easily integrated with automated systems.

Expanding the Scope of Heterocyclic Annulation Reactions and Scaffold Diversification

The this compound molecule is an ideal starting point for building more complex, polycyclic heterocyclic systems through annulation reactions. The reactive aminonitrile functionality can participate in cyclization reactions with a variety of bifunctional reagents to construct new fused rings. sciforum.net

Promising research avenues are:

Synthesis of Fused Pyrimidines: Reacting the title compound with reagents like formaldehyde (B43269), formamide (B127407), or orthoesters can lead to the formation of thieno[2,3-d]pyrimidines, a class of compounds known for its diverse biological activities. nih.gov

Construction of Fused Pyridines and Diazepines: Exploring reactions with α,β-unsaturated ketones or 1,3-dicarbonyl compounds to build fused pyridine (B92270) rings (thieno[2,3-b]pyridines) or reactions with appropriate diketones to form thieno-fused diazepine systems.

Scaffold Hopping: Utilizing the core structure as a template for "scaffold hopping," where the thiophene-furan core is replaced by other isosteric heterocyclic systems to explore new chemical space and discover novel biological activities. nih.gov This strategy involves retaining key pharmacophoric features while modifying the central scaffold to improve properties like potency, selectivity, or pharmacokinetic profile.

This systematic exploration of annulation reactions will lead to a vast library of novel, structurally diverse compounds with potential applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-(2-furyl)thiophene-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a Gewald-like reaction. A typical procedure involves suspending 2-(1-arylethylidene)malononitrile (5.0 mmol) and elemental sulfur (6.5 mmol) in THF, followed by slow addition of aqueous sodium bicarbonate (0.8 g in 16 mL H₂O) at 35°C. The mixture is stirred for 35 minutes, separated via ethyl acetate extraction, and recrystallized from ethanol . Optimization may include adjusting molar ratios of sulfur, temperature control (±2°C to prevent side reactions), and solvent selection (e.g., ethanol vs. acetonitrile for recrystallization yield).

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H NMR to verify aromatic protons (δ 6.5–7.5 ppm for furyl/thiophene) and amine signals (δ 5.0–6.0 ppm). IR spectroscopy confirms nitrile (C≡N) stretches (~2200 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths (e.g., C≡N: ~1.14 Å) and dihedral angles between thiophene and furyl rings. For example, reports triclinic crystal systems (space group P1P1) with α, β, γ angles close to 90°, aiding in confirming stereoelectronic effects .

Q. What purification strategies are recommended for isolating this compound with high purity?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted sulfur and byproducts. Recrystallization in 95% ethanol yields >95% purity, as evidenced by sharp melting points (e.g., 123°C in ). TLC monitoring (Rf_f ~0.4 in ethyl acetate) ensures homogeneity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., 1H^1H NMR splitting vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR to detect tautomeric shifts.
  • SC-XRD to correlate experimental bond lengths/angles with density functional theory (DFT) calculations. For example, ’s bond angles (e.g., C–S–C ~117°) can validate computational models .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic coupling .

Q. What strategies are effective for modifying substituents on the thiophene ring to study electronic effects on reactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Replace the furyl group with 4-chlorophenyl () using 2-(4-chlorophenylethylidene)malononitrile. Monitor nitrile reactivity via IR.
  • Electron-donating groups (EDGs) : Introduce methoxy groups via Suzuki coupling post-synthesis. demonstrates chromene derivatives with methoxy substituents influencing π-stacking .
  • Kinetic studies : Compare reaction rates under identical conditions (e.g., 35°C, THF) to quantify substituent effects on cyclization .

Q. How can reaction conditions be optimized to mitigate low yields in large-scale syntheses?

  • Methodological Answer :

  • Catalyst screening : Test bases (e.g., K2_2CO3_3 vs. NaHCO3_3) to enhance sulfur nucleophilicity. uses NaHCO3_3 for milder conditions .
  • Solvent optimization : Replace THF with DMF for higher solubility of intermediates.
  • Scale-up adjustments : Maintain strict temperature control (±1°C) to avoid exothermic side reactions. ’s 35°C protocol is critical for reproducibility .

Q. What advanced techniques are used to analyze the solid-state packing and intermolecular interactions of this compound?

  • Methodological Answer :

  • SC-XRD : Analyze Hirshfeld surfaces to quantify H-bonding (N–H⋯N nitrile interactions) and π–π stacking (e.g., ’s benzene-thiophene overlap at 3.5 Å) .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with crystal packing density.
  • Powder XRD : Compare experimental patterns with Mercury software simulations to detect polymorphs .

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Reactant of Route 1
2-Amino-4-(2-furyl)thiophene-3-carbonitrile
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2-Amino-4-(2-furyl)thiophene-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.